Cas no 2229632-05-5 (1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol)

1-Amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol is a chiral β-amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structural features, including a pyrrolidine-substituted phenyl ring and a hydroxyl-amine side chain, make it a versatile intermediate for designing bioactive compounds. The compound's stereochemistry may influence its binding affinity in receptor-targeted drug development, particularly in central nervous system (CNS) research. Its secondary amine and hydroxyl functional groups offer sites for further derivatization, enabling the synthesis of more complex molecules. The pyrrolidine moiety may enhance lipophilicity, potentially improving blood-brain barrier permeability. This scaffold could be of interest in medicinal chemistry for exploring structure-activity relationships in adrenergic or dopaminergic systems.
1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol structure
2229632-05-5 structure
Product name:1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol
CAS No:2229632-05-5
MF:C13H20N2O
Molecular Weight:220.310703277588
CID:5876312
PubChem ID:165677600

1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol
    • EN300-1758606
    • 1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
    • 2229632-05-5
    • インチ: 1S/C13H20N2O/c14-10-12(16)9-11-5-1-2-6-13(11)15-7-3-4-8-15/h1-2,5-6,12,16H,3-4,7-10,14H2
    • InChIKey: CJWJNHPGNWOWFM-UHFFFAOYSA-N
    • SMILES: OC(CN)CC1C=CC=CC=1N1CCCC1

計算された属性

  • 精确分子量: 220.157563266g/mol
  • 同位素质量: 220.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 204
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 49.5Ų

1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1758606-1.0g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
1g
$1256.0 2023-06-03
Enamine
EN300-1758606-0.1g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
0.1g
$1106.0 2023-09-20
Enamine
EN300-1758606-10.0g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
10g
$5405.0 2023-06-03
Enamine
EN300-1758606-0.25g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
0.25g
$1156.0 2023-09-20
Enamine
EN300-1758606-2.5g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
2.5g
$2464.0 2023-09-20
Enamine
EN300-1758606-0.05g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
0.05g
$1056.0 2023-09-20
Enamine
EN300-1758606-0.5g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
0.5g
$1207.0 2023-09-20
Enamine
EN300-1758606-5.0g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
5g
$3645.0 2023-06-03
Enamine
EN300-1758606-5g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
5g
$3645.0 2023-09-20
Enamine
EN300-1758606-10g
1-amino-3-[2-(pyrrolidin-1-yl)phenyl]propan-2-ol
2229632-05-5
10g
$5405.0 2023-09-20

1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol 関連文献

1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-olに関する追加情報

Introduction to 1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol (CAS No: 2229632-05-5)

1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2229632-05-5, represents a confluence of structural complexity and potential biological activity, making it a subject of intense study and exploration. The molecular framework of this compound incorporates several key functional groups, including an amino group, a pyrrolidine moiety, and a phenylpropanol backbone, which collectively contribute to its distinctive chemical properties and reactivity.

The structural composition of 1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol is meticulously designed to facilitate interactions with biological targets, particularly in the context of drug discovery and development. The presence of the amino group provides a site for hydrogen bonding, enhancing the compound's ability to interact with proteins and enzymes. Additionally, the pyrrolidine ring is a common pharmacophore in medicinal chemistry, known for its ability to modulate biological pathways. The phenylpropanol moiety further contributes to the compound's solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage advanced chemical scaffolds. 1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol exemplifies this trend, as it embodies the latest innovations in molecular design aimed at improving drug efficacy and selectivity. The compound's unique structural features have positioned it as a promising candidate for further investigation in various therapeutic areas, including oncology, neurology, and inflammation.

One of the most compelling aspects of 1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol is its potential as a lead compound for the development of new drugs. Researchers have been exploring its pharmacological profile through both computational modeling and experimental validation. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For instance, its ability to modulate the activity of kinases and phosphodiesterases has been highlighted in several publications. These findings underscore the importance of 1-amino-3-2-(pyrrolidin-1-yl)phenylpropan-2-ol as a scaffold for generating more potent and selective therapeutic agents.

The synthesis of 1-amino-3-2-(pyrrolidin-1-y l)phenylpropan -2 -ol represents another area of significant interest. The synthetic route involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis have been employed to streamline the synthesis process. These methods not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.

From a regulatory perspective, 1-amino -3 - 2 -( py r rol idin - 1 - y l ) phen ylprop an - 2 - ol (CAS No: 2229632 - 05 - 5) must comply with stringent quality standards set by global regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that pharmaceutical compounds are safe for human use and meet rigorous standards for efficacy and purity. The development of this compound is therefore accompanied by comprehensive analytical characterization using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

The potential applications of 1-amino -3 - 2 -( py r rol idin - 1 - y l ) phen ylprop an - 2 - ol extend beyond traditional pharmaceuticals. Researchers are exploring its utility in other areas such as agrochemicals and material science. For instance, its structural motifs could be adapted for designing novel pesticides or specialty chemicals with enhanced environmental compatibility.

In conclusion,1-amino -3 - 2 -( py r rol idin - 1 - y l ) phen ylprop an - 2 - ol stands out as a remarkable compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising preclinical data, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in advancing medical science.

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